molecular formula C13H17N3O B138584 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1021-25-6

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B138584
CAS RN: 1021-25-6
M. Wt: 231.29 g/mol
InChI Key: HTQWGIHCFPWKAS-UHFFFAOYSA-N
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Procedure details

Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(N3CCC4(CC3)C(=O)NCN4c3ccccc3)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(Cl)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([N:2]([c:3]1[c:4]2[n:5][c:6]([N:26]3[CH2:27][CH2:28][C:29]4([C:30](=[O:40])[NH:31][CH2:32][N:33]4[c:34]4[cH:35][cH:36][cH:37][cH:38][cH:39]4)[CH2:41][CH2:42]3)[n:7][c:8]([N:9]3[CH2:10][CH2:11][O:12][CH2:13][CH2:14]3)[c:15]2[n:16][cH:17][n:18]1)[CH3:19])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Cl:43][c:44]1[n:45][c:46]([N:47]2[CH2:48][CH2:49][O:50][CH2:51][CH2:52]2)[c:53]2[n:54][cH:55][n:56][c:57]([N:58]([CH2:59][c:60]3[cH:61][cH:62][cH:63][cH:64][cH:65]3)[CH3:66])[c:67]2[n:68]1>>[NH:26]1[CH2:27][CH2:28][C:29]2([C:30](=[O:40])[NH:31][CH2:32][N:33]2[c:34]2[cH:35][cH:36][cH:37][cH:38][cH:39]2)[CH2:41][CH2:42]1

Inputs

Step One
Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(N3CCC4(CC3)C(=O)NCN4c3ccccc3)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(N3CCC4(CC3)C(=O)NCN4c3ccccc3)nc12
Name
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(Cl)nc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(Cc1ccccc1)c1ncnc2c(N3CCOCC3)nc(Cl)nc12

Outcomes

Product
Name
Type
product
Smiles
O=C1NCN(c2ccccc2)C12CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.